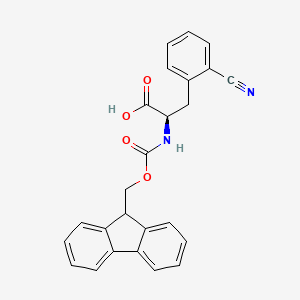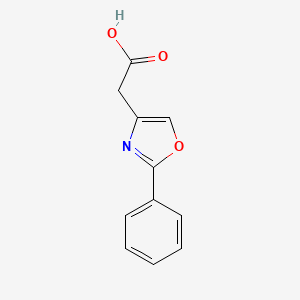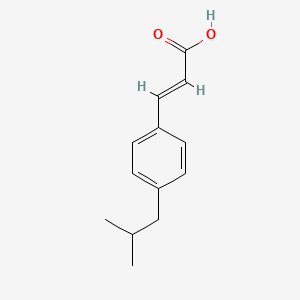
盐酸他克林一水合物
描述
Tacrine hydrochloride monohydrate (CAS No. 333-45-5) is a cholinesterase inhibitor that has been studied for its potential applications in the treatment of Alzheimer’s disease. It is a water-soluble salt of tacrine, which is an alkaloid derived from the Chinese plant, Acorus calamus. Tacrine hydrochloride monohydrate is a white to off-white crystalline powder and is commercially available in powder form.
科学研究应用
晶体结构分析:盐酸他克林一水合物因其晶体结构而受到研究。一种盐酸他克林的正交伪多晶型物被发现,显示出堆叠的吖啶柱、连续的 Cl-O 水-O 水-Cl 链和结构中的梯形带 (Jacobs 等人,2016)。此外,还研究了其粉末衍射数据以建立晶胞尺寸,揭示了与单晶衍射数据的一致性 (Bandoli 等人,1991)。
神经应用和记忆:一项研究发现,他克林通过改善阿尔茨海默病 (AD) 小鼠海马体中神经振荡模式,诱导特定模式关联记忆和长期记忆恢复。它还显示出海马突触可塑性的改善 (Kumari 等人,2020)。
与酸性磷脂的结合:研究表明,他克林优先与酸性磷脂结合。这项研究考察了该药物与脂质膜的相互作用,注意到结合后二肉豆蔻酰磷脂酸囊泡的热相行为发生变化 (Lehtonen 等人,1996)。
固态表征:他克林一水合物的固态形式通过各种分析技术进行表征。该研究重点关注从再结晶过程中获得的不同晶相的物理化学性质 (Sorrenti 等人,2012)。
阿尔茨海默病中的多功能剂:他克林已成为开发阿尔茨海默病多功能配体的起点。本综述讨论了 2013 年至 2016 年间发表的他克林类多功能剂,重点介绍了它们超越胆碱能阻断的各种生物活性 (Milelli 等人,2017)。
依匹达克林 (NIK-247) 分析:依匹达克林是一种与他克林在结构上相似的化合物,其作为抗痴呆剂的机制受到审查。本文探讨了他克林和依匹达克林在结构和功能方面的关系 (Kojima 等人,1998)。
- utm_source=chatgpt)。
作用机制
Target of Action
Tacrine hydrochloride monohydrate primarily targets acetylcholinesterase , a key enzyme involved in the termination of nerve impulse transmissions at cholinergic synapses . This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Tacrine acts as an anticholinesterase agent . It reversibly binds with and inactivates cholinesterases, thereby inhibiting the hydrolysis of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses, prolonging its effect .
Biochemical Pathways
The primary biochemical pathway affected by tacrine is the cholinergic pathway . By inhibiting acetylcholinesterase, tacrine increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic function . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .
Pharmacokinetics
Following oral administration, tacrine is rapidly absorbed, with peak plasma concentrations achieved within 0.5 to 3 hours . It has a wide tissue distribution, reflected by its large volume of distribution . Tacrine is extensively metabolized in humans, primarily in the liver via hydroxylation by CYP1A2 . The elimination half-life of tacrine is short, ranging from 1.5 to 2.5 hours after single oral and intravenous doses, and 2.9 to 3.6 hours after multiple oral doses . The primary route of excretion is through the urine .
Result of Action
The inhibition of acetylcholinesterase by tacrine leads to an increased concentration of acetylcholine at cholinergic synapses . This results in enhanced cholinergic function, which can help alleviate symptoms of diseases characterized by a deficiency of acetylcholine, such as Alzheimer’s disease .
Action Environment
The action of tacrine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. For example, coadministration of cimetidine, a common heartburn medication, can lead to elevated plasma tacrine concentrations . Additionally, the patient’s liver function can significantly impact the metabolism and efficacy of tacrine, as it is primarily metabolized in the liver .
未来方向
Following the introduction of Tacrine hydrochloride (Cognex) in the United States and several other countries, researchers are pursuing two broad therapeutic strategies for Alzheimer’s disease (AD) . The first involves identifying agents or combinations of agents whose actions can compensate for the considerable cerebral damage that has typically occurred by the time the diagnosis of AD is made . The second and ultimately more promising strategy involves the development of approaches to retard, halt, or even prevent disease progression .
生化分析
Biochemical Properties
Tacrine hydrochloride monohydrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The primary enzyme it interacts with is acetylcholinesterase, which it inhibits to prevent the breakdown of acetylcholine. This interaction increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, tacrine hydrochloride monohydrate has been shown to interact with butyrylcholinesterase, another enzyme involved in the hydrolysis of acetylcholine .
Cellular Effects
Tacrine hydrochloride monohydrate affects various types of cells and cellular processes. It influences cell function by enhancing cholinergic transmission, which is crucial for cognitive function. The compound has been observed to impact cell signaling pathways, particularly those involving acetylcholine receptors. It also affects gene expression by modulating the levels of acetylcholine, which in turn influences the expression of genes related to cholinergic function. Furthermore, tacrine hydrochloride monohydrate has been shown to affect cellular metabolism by increasing glucose metabolism in the brain .
Molecular Mechanism
The molecular mechanism of tacrine hydrochloride monohydrate involves its binding interactions with acetylcholinesterase. By binding to the active site of the enzyme, it inhibits the hydrolysis of acetylcholine, leading to increased levels of acetylcholine in the synaptic cleft. This inhibition enhances cholinergic transmission and improves cognitive function in patients with Alzheimer’s disease. Additionally, tacrine hydrochloride monohydrate has been shown to interact with other biomolecules, such as muscarinic receptors, and inhibit the uptake of monoamines like noradrenaline, dopamine, and serotonin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tacrine hydrochloride monohydrate change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that prolonged exposure to tacrine hydrochloride monohydrate can lead to sustained increases in acetylcholine levels, but there may also be adverse effects on cellular function, such as hepatotoxicity. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, but careful monitoring is required to avoid potential toxicity .
Dosage Effects in Animal Models
The effects of tacrine hydrochloride monohydrate vary with different dosages in animal models. At low doses, the compound effectively enhances cholinergic transmission and improves cognitive function. At higher doses, it can cause toxic effects, including hepatotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
Tacrine hydrochloride monohydrate is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 1A2, which converts it into its major metabolite, 1-hydroxy-tacrine (velnacrine). This metabolite retains central cholinergic activity and contributes to the overall effects of the compound. The interaction with cytochrome P450 1A2 and other enzymes involved in its metabolism can affect the metabolic flux and levels of metabolites .
Transport and Distribution
Tacrine hydrochloride monohydrate is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation in specific tissues, such as the brain, are crucial for its therapeutic effects .
Subcellular Localization
The subcellular localization of tacrine hydrochloride monohydrate plays a significant role in its activity and function. The compound is primarily localized in the synaptic cleft, where it inhibits acetylcholinesterase and enhances cholinergic transmission. Additionally, it can be found in other cellular compartments, such as the cytoplasm and nucleus, where it may interact with other biomolecules and influence cellular processes. Targeting signals and post-translational modifications may direct tacrine hydrochloride monohydrate to specific compartments or organelles, affecting its overall activity .
属性
IUPAC Name |
1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGRMZYJAOQPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80221711 | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56424070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
206658-92-6, 7149-50-0 | |
| Record name | 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206658-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tacrine hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80221711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tacrine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TACRINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the powder diffraction data of Tacrine hydrochloride monohydrate?
A1: The research paper " []" investigates the powder diffraction data of Tacrine hydrochloride monohydrate to confirm that the single-crystal structure, which is often used for detailed structural analysis, is representative of the commercially available powdered form. This is important because the properties of a drug in its powdered form, such as its dissolution rate and stability, can influence its effectiveness as a medicine. The study found that the experimental powder diffraction pattern closely matched the pattern simulated from the single-crystal structure. This finding [] assures researchers that the structural information obtained from single-crystal studies is applicable to the drug in its final formulation.
Q2: How does understanding the solid-state structures of Tacrine hydrochloride monohydrate and similar compounds contribute to Alzheimer's disease research?
A2: The study titled " []" investigates the solid-state structures of several 1,2,3,4-tetrahydroacridine derivatives, including Tacrine hydrochloride monohydrate. While the abstract doesn't provide specific results, this type of research is crucial for understanding how these drugs interact with their biological targets. Knowledge of the three-dimensional structure and conformation of these molecules can provide insights into their binding modes with enzymes like acetylcholinesterase, a target for Alzheimer's disease treatment. This information can be used to design more potent and selective drugs for the disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-(2-Fluoro-phenoxy)-ethyl]-methyl-amine](/img/structure/B1311041.png)


![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)





